2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid

Description

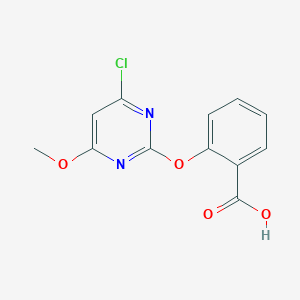

The compound 2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with chlorine and methoxy groups, connected via an ether (-O-) linkage. Chlorimuron, for instance, shares the 4-chloro-6-methoxypyrimidin-2-yl moiety but differs in the linker group (sulfamoyl-carbamoyl instead of ether) and application profile .

Properties

CAS No. |

110284-77-0 |

|---|---|

Molecular Formula |

C12H9ClN2O4 |

Molecular Weight |

280.66 g/mol |

IUPAC Name |

2-(4-chloro-6-methoxypyrimidin-2-yl)oxybenzoic acid |

InChI |

InChI=1S/C12H9ClN2O4/c1-18-10-6-9(13)14-12(15-10)19-8-5-3-2-4-7(8)11(16)17/h2-6H,1H3,(H,16,17) |

InChI Key |

QGFYBUNPJHPSCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid typically involves the reaction of 4-chloro-6-methoxypyrimidine with 2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that derivatives of 2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid exhibit significant antimicrobial properties. In a study conducted by Nezu et al. (1996), the compound was tested against various bacterial strains, showing promising results in inhibiting growth, which suggests its potential use as an antimicrobial agent in pharmaceuticals .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. This property is particularly relevant for treating conditions such as arthritis and other inflammatory diseases.

3. Role in Cancer Research

Recent studies have explored the role of this compound in cancer research. Its ability to modulate cellular pathways involved in tumorigenesis has made it a subject of interest for developing novel cancer therapies. Preliminary results suggest that it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Agrochemical Applications

1. Herbicidal Activity

The compound has shown potential as a herbicide, particularly against broadleaf weeds. Its mode of action involves disrupting key metabolic processes in plants, leading to their growth inhibition. Field trials have demonstrated effective weed control when applied at specific growth stages, indicating its viability as a selective herbicide in agricultural practices.

2. Plant Growth Regulation

In addition to its herbicidal properties, this compound has been studied for its effects on plant growth regulation. It appears to enhance root development and improve nutrient uptake in certain crops, suggesting applications in crop management and yield improvement strategies.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Nezu et al. evaluated the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The study found that concentrations above 50 µg/mL significantly inhibited bacterial growth, supporting its potential use as an antimicrobial agent .

Case Study 2: Herbicide Field Trials

A series of field trials conducted on soybean crops assessed the herbicidal effectiveness of the compound against common broadleaf weeds. Results indicated an average weed control efficacy of 85% when applied at the recommended dosage during the early growth stages of weeds .

Mechanism of Action

The mechanism of action of 2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides

Sulfonylurea herbicides are characterized by a sulfamoyl-carbamoyl bridge linking an aromatic ring to a heterocyclic group. Key analogs include:

Key Findings :

- Chlorimuron-ethyl exhibits higher thermal stability (m.p. 198–201°C) compared to its isopropyl ester analog (m.p. 185–187°C) due to steric and electronic effects of the ester group .

- The sulfamoyl-carbamoyl linker in chlorimuron enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis .

Ether-Linked Benzoic Acid Derivatives

Compounds with ether-linked aromatic systems include:

Structural and Functional Divergences

- Linker Group : The ether (-O-) linker in the target compound may reduce enzymatic inhibition (e.g., ALS) compared to sulfamoyl-carbamoyl linkers in chlorimuron, which directly interact with enzyme active sites .

- Bioavailability : Ester derivatives (e.g., chlorimuron-ethyl) enhance lipid solubility, improving foliar absorption and systemic translocation in plants .

- Selectivity: Sulfonylureas like chlorimuron are selective herbicides, whereas ether-linked analogs (e.g., lactofen) have broader-spectrum activity but higher toxicity to non-target species .

Biological Activity

2-((4-Chloro-6-methoxypyrimidin-2-yl)oxy)benzoic acid, with the CAS number 110284-77-0, is a compound that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 284.67 g/mol. The compound features a pyrimidine ring substituted with a methoxy group and a chlorine atom, linked to a benzoic acid moiety through an ether bond.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of certain bacteria and fungi. For instance, aminopyrimidine derivatives have demonstrated bactericidal action against pathogenic microorganisms, suggesting potential applications in treating infections .

- Plant Growth Regulation : Similar compounds have been investigated for their ability to regulate plant growth. For example, benzoic acid derivatives have been noted to suppress seed germination and lateral branching in plants, indicating their role as allelochemicals .

- Enzyme Inhibition : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, which can be beneficial in controlling diseases caused by pathogenic organisms .

Antimicrobial Studies

A study investigating the antimicrobial properties of pyrimidine derivatives found that 2-(4-chloro-6-methoxypyrimidin-2-yl) derivatives exhibited significant inhibitory effects on various bacterial strains. The mechanism was attributed to the disruption of cell wall synthesis and interference with metabolic processes .

Plant Growth Regulation

In agricultural research, 4-(2-phenylethynyl)benzoic acid (PEBA), a compound structurally related to this compound, was shown to effectively inhibit tomato seed germination at low concentrations. This suggests that similar mechanisms may be at play for the target compound, making it a candidate for use in chemical pruning and growth regulation in crops .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.